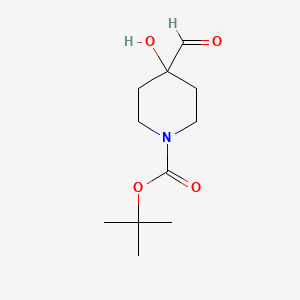

1-Boc-4-hidroxi-4-formil-piperidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-Boc-4-hydroxy-4-formyl-piperidine" is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. The "Boc" group refers to the tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines. The hydroxy and formyl functional groups on the piperidine ring indicate the presence of an alcohol and an aldehyde group, respectively, which can be involved in various chemical reactions .

Synthesis Analysis

The synthesis of piperidine derivatives, including those with Boc protection, can be achieved through various methods. For instance, the synthesis of α-hydroxyalkyl piperidine derivatives, which are structurally related to "1-Boc-4-hydroxy-4-formyl-piperidine," involves a highly stereocontrolled tandem Aza[4 + 2]/Allylboration reaction, providing a compound with multiple stereogenic centers in a single operation . Another approach for synthesizing hydroxylated piperidine derivatives starts from Boc-protected amino acids, leading to compounds like 4-hydroxypipecolate and 4-hydroxylysine derivatives . Additionally, N-Boc-piperidinyl-pyrazole carboxylates have been synthesized from piperidine carboxylic acids, which are then converted to β-keto esters and further reacted to obtain the desired heterocyclic amino acids . These methods demonstrate the versatility in synthesizing piperidine derivatives with Boc protection and various functional groups .

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including those with Boc protection, can be characterized by spectroscopic methods and computational studies. For example, the crystal structure of 4-piperidinecarboxylic acid hydrochloride has been determined by X-ray diffraction, showing the piperidine ring in a chair conformation with the carboxyl group in an equatorial position . Similarly, the molecular structure, spectroscopic properties, and conformational preferences of 1-Benzyl-4-(N-Boc-amino)piperidine have been investigated using DFT calculations and various spectroscopic techniques . These studies provide insights into the three-dimensional arrangement of atoms and the electronic properties of the molecules .

Chemical Reactions Analysis

Piperidine derivatives with Boc protection and functional groups like hydroxy and formyl are reactive intermediates that can participate in a range of chemical reactions. For instance, they can be used as building blocks in the synthesis of polyhydroxylated piperidines, which are important in drug discovery . The Boc-protected piperidine derivatives can also undergo reactions such as nucleophilic substitution, cyclization, and Michael addition to form complex structures like spiro compounds and nitrogen-containing diketones . These reactions are crucial for the development of novel compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-Boc-4-hydroxy-4-formyl-piperidine" and related compounds are influenced by their functional groups and molecular structure. The presence of the Boc group increases the steric bulk and affects the solubility and reactivity of the molecule. The hydroxy group can engage in hydrogen bonding, which influences the boiling point, solubility, and crystallization behavior. The formyl group is reactive and can participate in condensation reactions, contributing to the chemical versatility of the compound. Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and HRMS are used to characterize these properties and confirm the identity of the synthesized compounds .

Aplicaciones Científicas De Investigación

Química Medicinal: Síntesis de Compuestos Farmacológicamente Activos

La 1-Boc-4-hidroxi-4-formil-piperidina sirve como un intermediario clave en la síntesis de una amplia gama de compuestos farmacológicamente activos. Su estructura es fundamental en el desarrollo de moléculas con efectos terapéuticos potenciales, como agentes antivirales, antibacterianos y antiinflamatorios . La capacidad del compuesto para someterse a diversas reacciones químicas lo convierte en un bloque de construcción versátil para el diseño de nuevos fármacos.

Síntesis Orgánica: Reacción de Mitsunobu

En síntesis orgánica, este compuesto se utiliza en la reacción de Mitsunobu, que es un método para convertir alcoholes en ésteres, éteres u otros compuestos . Esta reacción es esencial para crear moléculas orgánicas complejas con alta pureza, que a menudo se requieren en la investigación y el desarrollo farmacéutico.

Desarrollo de Fármacos: Inhibidores y Agonistas

La porción piperidina es una característica común en muchos medicamentos. La this compound se utiliza para sintetizar inhibidores y agonistas que se dirigen a varios receptores y enzimas. Por ejemplo, se puede usar para crear agonistas selectivos para el IP (receptor de PGI2), que tiene implicaciones en el tratamiento de enfermedades cardiovasculares .

Ciencia de Materiales: Materiales Electrónicos y Biomédicos

Los derivados del compuesto se exploran en la ciencia de los materiales por su posible uso en materiales electrónicos y biomédicos. Sus propiedades químicas únicas pueden contribuir al avance de materiales con funcionalidades específicas, como una mejor conductividad o biocompatibilidad.

Bioquímica: Estudio de Vías Biológicas

En bioquímica, la this compound se emplea en el estudio de vías biológicas. Se puede utilizar para sintetizar análogos de biomoléculas naturales, lo que ayuda en la investigación de las interacciones enzima-sustrato y los procesos metabólicos .

Mecanismo De Acción

Target of Action

Compounds with a substituted 4-piperidinol core, such as 1-boc-4-hydroxy-4-formyl-piperidine, have been found to be potent antagonists of the human h3 receptor .

Mode of Action

It is known that the compound is used in the synthesis of n-heterocyclic alkyl ethers via the mitsunobu reaction . This suggests that it may interact with its targets through the formation of ether bonds.

Safety and Hazards

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Propiedades

IUPAC Name |

tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h8,15H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSMZOYDABCDNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646529 |

Source

|

| Record name | tert-Butyl 4-formyl-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885523-44-4 |

Source

|

| Record name | tert-Butyl 4-formyl-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)